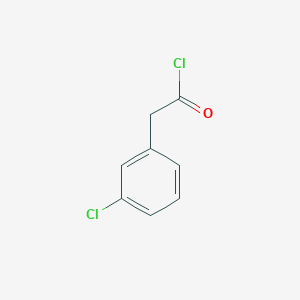

![molecular formula C9H7NO2 B2604172 1-{呋喃[3,2-c]吡啶-2-基}乙酮 CAS No. 1367933-93-4](/img/structure/B2604172.png)

1-{呋喃[3,2-c]吡啶-2-基}乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

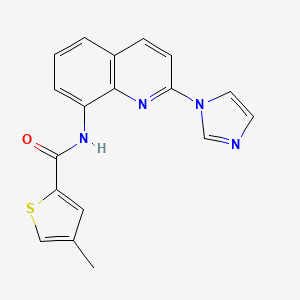

1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one is a compound of interest in the field of heterocyclic compounds . It constitutes the core structural unit in some pharmacological reagents . Many derivatives containing furo[2,3-b]pyridine scaffold show a wide range of biological and pharmacological activities .

Synthesis Analysis

This compound, also known as Furopyridine III, is synthesized from 4-(4-(tert-butyl)phenyl)-2-oxo-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile I in two steps . The synthesis and characterization of this compound have been designed and analyzed .Molecular Structure Analysis

The molecular structure of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . There are three intramolecular hydrogen bonds within the structure . The lattice is stabilized by N—H…O, H2C—H …π and π…π intermolecular interactions leading to a three-dimensional network .Chemical Reactions Analysis

The compound exhibits fluorescent properties, which have been investigated . The fluorescence behavior of the title compound has been studied .科学研究应用

Photodynamic Ablation of Bacteria

This compound has been used to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer, named LIQ-TF . LIQ-TF shows near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency . It can be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo . This shows great potential for combating multiple drug-resistant bacteria .

Synthesis of Substituted 1,2-Dihydroisoquinolines

The compound has been used in the synthesis of substituted 1,2-dihydroisoquinolines . A palladium-catalyzed cascade cyclization–coupling of trisubstituted allenamides containing a bromoaryl moiety with arylboronic acids is described . This methodology allows for the concise synthesis of a variety of highly substituted 1,2-dihydroisoquinolines .

Antibacterial Applications

Pyrimidine derivatives, which can be synthesized from this compound, have been used in antibacterial research .

Antifungal Applications

Similarly, these derivatives have also been used in antifungal research .

Anticancer Applications

The compound and its derivatives have shown potential in anticancer research .

Enzyme Inhibition

The compound has been used in the field of enzyme inhibition .

Antiviral Research

The compound and its derivatives have been used in antiviral research .

Fluorescence Sensor for Fe3+ Detection

Furo[3,2-c]coumarin-derived compounds, which can be synthesized from this compound, have been used as highly selective and sensitive fluorescence turn-off sensors for the detection of Fe3+ .

作用机制

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it’s worth noting that many researchers have been focused on antimicrobial and antioxidant activities of pyridine derivatives in recent years . This is due to the fact that free radicals are known to be the main cause of various diseases such as cancer and bacterial diseases .

未来方向

The future directions in the research of this compound could involve further exploration of its biological and pharmacological activities, given that many derivatives containing furo[2,3-b]pyridine scaffold show a wide range of such activities . Additionally, its fluorescent properties could be further investigated for potential applications .

属性

IUPAC Name |

1-furo[3,2-c]pyridin-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6(11)9-4-7-5-10-3-2-8(7)12-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHIODXFAYDXOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2604092.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2604093.png)

![[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2604096.png)

![2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2604099.png)

![(2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2604103.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2604109.png)

![[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2604111.png)